

Reactivity Profile of 4-Iodo-2-methoxypyridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Iodo-2-methoxypyridine

Cat. No.: B1316693

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Introduction

4-Iodo-2-methoxypyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group, the electron-withdrawing pyridine nitrogen, and the reactive iodo group, make it a valuable substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of **4-iodo-2-methoxypyridine**, with a focus on its application in modern cross-coupling chemistry.

Physical and Chemical Properties

4-Iodo-2-methoxypyridine is a white to light yellow solid or a colorless to light yellow liquid, soluble in many common organic solvents.^{[1][2]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	98197-72-9	[1]
Molecular Formula	C ₆ H ₆ INO	[1]
Molecular Weight	235.02 g/mol	[1]
Appearance	White to light yellow solid or colorless to light yellow liquid	[1][2]
Boiling Point	106 °C (at 15 Torr)	[1]
Density	1.825 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	2.02 ± 0.10 (Predicted)	[1]

Synthesis of 4-Iodo-2-methoxypyridine

A common synthetic route to **4-iodo-2-methoxypyridine** involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoro-4-iodopyridine, with sodium methoxide.[3]

Experimental Protocol: Synthesis from 2-Fluoro-4-iodopyridine[3]

To a solution of crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol) in methanol (500 mL) is added sodium methoxide (21.5 g, 398 mmol). The reaction mixture is heated to reflux for 3 hours. Upon completion, the reaction is quenched by the addition of water (300 mL), and the methanol is removed under reduced pressure. The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous sodium sulfate. After filtration, the solvent is removed by distillation under reduced pressure to afford the crude product, **4-iodo-2-methoxypyridine**.

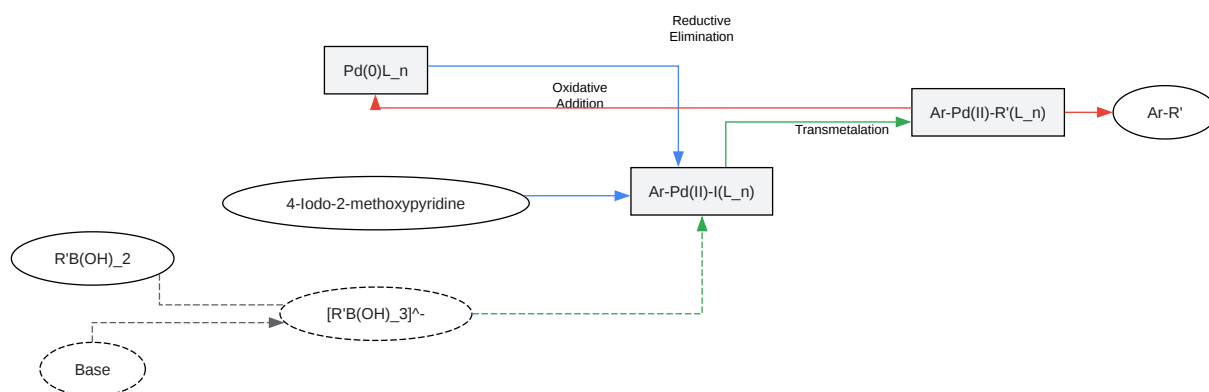
Yield: 56.7 g (91% crude yield).[3] ¹H NMR (400 MHz, CDCl₃): δ (ppm) = 7.79 (d, J = 5.6 Hz, 1H), 7.16-7.12 (m, 2H), 3.86 (s, 3H).[3]

Reactivity Profile

The reactivity of **4-iodo-2-methoxypyridine** is dominated by the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyridine ring, enhanced by the 2-methoxy group, influences the reactivity at the C-4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. **4-Iodo-2-methoxypyridine** readily couples with a variety of aryl and heteroaryl boronic acids to furnish the corresponding 4-substituted-2-methoxypyridines.



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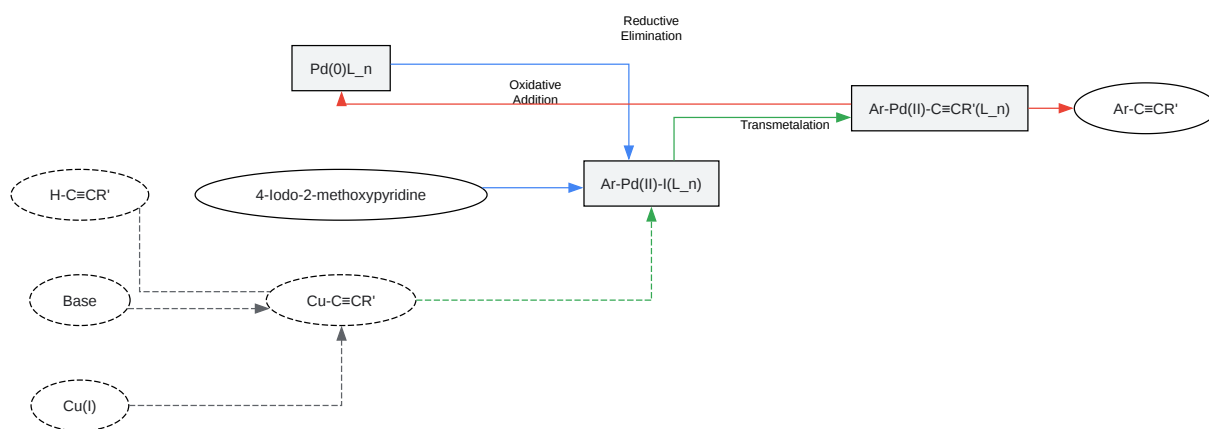
Suzuki-Miyaura Catalytic Cycle

Coupling Partner	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Phenylboronic acid	Pd(PPh ₃) ₄ (5)	-	Na ₂ CO ₃ (2M aq.)	Dioxane	100	12	85-95 (analogous)	[4]
(4-Methoxyphenyl)boronic acid	PdCl ₂ (dppf) (3)	-	K ₃ PO ₄	Dioxane	100	16	90-98 (analogous)	[4]
(4-Fluorophenyl)boronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₂ CO ₃	Toluene/H ₂ O	100	8	~90-98 (analogous)	[4]

To a reaction vessel are added **4-iodo-2-methoxypyridine** (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., a mixture of toluene and water) is added, and the mixture is heated with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond, providing access to substituted alkynes. **4-iodo-2-methoxypyridine** undergoes efficient coupling with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.



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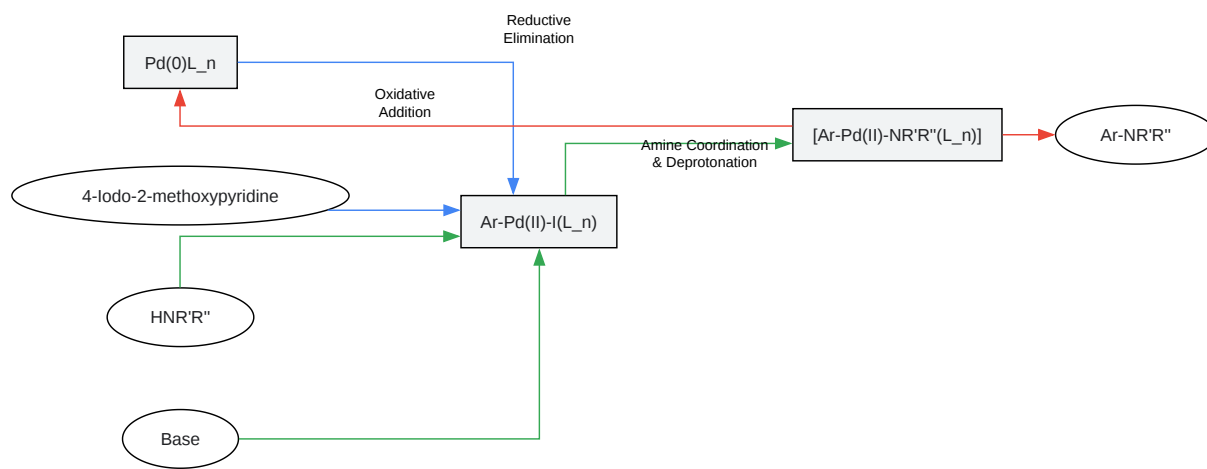
Sonogashira Catalytic Cycle

Coupling Partner	Catalyst (mol%)	Co-catalyst (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Phenylacetylene	$\text{PdCl}_2(\text{PPh}_3)_2$ (2)	CuI (5)	Et_3N	DMF	60	6	85-95 (analogous)	[5]
Trimethylsilylacetylene	$\text{Pd}(\text{OAc})_2$ (2) / XPhos (4)	CuI (5)	Cs_2CO_3	Dioxane	80	12	90-97 (analogous)	[5]
1-Hexyne	$\text{Pd}(\text{P}(t\text{-Bu})_3)_2$ (2)	- (Copper-free)	K_2CO_3	Toluene	100	10	85-94 (analogous)	[5]

To a Schlenk flask are added **4-iodo-2-methoxypyridine** (1.0 eq.), the palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI , 5-10 mol%) under an inert atmosphere. A degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylamine) are added, followed by the terminal alkyne (1.2 eq.). The reaction mixture is stirred at the appropriate temperature and monitored by TLC or LC-MS. After completion, the reaction is quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. **4-iodo-2-methoxypyridine** can be coupled with a wide range of primary and secondary amines to produce 4-amino-2-methoxypyridine derivatives.



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